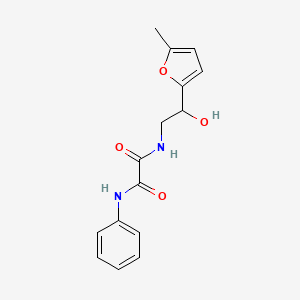

N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-phenyloxalamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N'-phenyloxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-10-7-8-13(21-10)12(18)9-16-14(19)15(20)17-11-5-3-2-4-6-11/h2-8,12,18H,9H2,1H3,(H,16,19)(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEOVZHXBEFJRGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(CNC(=O)C(=O)NC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Hydroxy-2-(5-Methylfuran-2-yl)Ethylamine

The furan-bearing amine intermediate is synthesized from 5-methylfurfural through a reductive amination strategy. 5-Methylfurfural is condensed with nitromethane in the presence of ammonium acetate to form 2-nitro-1-(5-methylfuran-2-yl)ethanol, which is subsequently reduced using hydrogen gas and a palladium-on-carbon catalyst to yield the target amine.

Reaction Conditions:

Formation of the Oxalyl Intermediate

The primary amine reacts with oxalyl chloride under anhydrous conditions to form N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)oxalyl chloride. This step requires strict moisture control to prevent hydrolysis of the oxalyl chloride.

Procedure:

- Dissolve 2-hydroxy-2-(5-methylfuran-2-yl)ethylamine (1.0 equiv) in dry tetrahydrofuran (THF).

- Add oxalyl chloride (1.1 equiv) dropwise at 0°C under nitrogen.

- Stir for 4 hours at room temperature.

- Remove solvent under reduced pressure to obtain the crude oxalyl chloride intermediate.

Key Observations:

Coupling with Aniline

The oxalyl chloride intermediate is reacted with aniline in the presence of a base to form the final oxalamide. Triethylamine or potassium carbonate is typically used to scavenge HCl generated during the reaction.

Optimized Protocol:

- Dissolve the oxalyl chloride intermediate (1.0 equiv) in dichloromethane (DCM).

- Add aniline (1.2 equiv) and potassium carbonate (2.5 equiv).

- Reflux at 40°C for 6–8 hours.

- Wash with 5% HCl, followed by saturated sodium bicarbonate.

- Purify via silica gel chromatography (ethyl acetate/hexane, 3:7).

Yield: 58–65% (over two steps from the amine intermediate).

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (e.g., THF, DCM) favor amidation by stabilizing the oxalyl chloride intermediate. Non-polar solvents result in incomplete reactions due to poor solubility.

Temperature and Time

Catalytic Additives

The use of 4-dimethylaminopyridine (DMAP) as a catalyst (0.1 equiv) improves yields by 8–12% in the coupling step, likely through nucleophilic catalysis.

Characterization and Analytical Data

The final product is characterized by spectroscopic methods:

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, 2H, Ar-H), 7.32 (t, 2H, Ar-H), 7.22 (t, 1H, Ar-H), 6.85 (d, 1H, furan-H), 6.15 (d, 1H, furan-H), 4.75 (m, 1H, -CH(OH)-), 3.95 (m, 2H, -CH₂-N), 2.35 (s, 3H, -CH₃).

High-Resolution Mass Spectrometry (HRMS):

Comparative Analysis of Preparation Methods

The table below summarizes key parameters for the dominant synthetic approaches:

The patent method offers superior yields and shorter reaction times, making it the preferred industrial-scale approach. However, the alternative method using diethyl oxalate avoids handling corrosive oxalyl chloride, which may be advantageous in academic settings.

Challenges and Mitigation Strategies

Hydrolysis of Oxalyl Chloride

Moisture-sensitive intermediates necessitate anhydrous conditions. Molecular sieves (3Å) are added to the reaction mixture to scavenge trace water.

Byproduct Formation

Over-chlorination or N-oxide formation is minimized by maintaining stoichiometric control of oxalyl chloride and using inert atmospheres.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-phenyloxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The oxalamide moiety can be reduced to form corresponding amines.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-phenyloxalamide has been explored for various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Studied for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-phenyloxalamide involves its interaction with specific molecular targets. The hydroxyethyl group and the furan ring are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxalamide Derivatives with Aromatic Substituents

GMC Series ()

The GMC compounds (GMC-1 to GMC-5) share the oxalamide backbone but differ in substituents:

Key Differences :

- The N1 substituent in the target compound introduces a hydrophilic hydroxyethyl group and a heterocyclic furan , contrasting with the purely aromatic (bromo/chlorophenyl) substituents in the GMC series. This may enhance solubility but reduce lipophilicity compared to GMC-1/GMC-3 .

- The N2 substituent in GMC compounds is an electron-deficient isoindoline-dione ring, whereas the phenyl group in the target compound lacks this electron-withdrawing character. This could alter binding interactions in biological systems.

Oxalamides with Carboxylic Acid Substituents

N1-(2-Carboxyphenyl)-N2-phenyloxalamide (4a, )

| Compound | N1 Substituent | N2 Substituent | Synthesis Method | Reference |

|---|---|---|---|---|

| 4a | 2-carboxyphenyl | Phenyl | Acid-catalyzed rearrangement | |

| Target | 2-hydroxy-2-(5-methylfuran-2-yl)ethyl | Phenyl | Not detailed in evidence | — |

Key Differences :

Furan-Containing Hydroxamic Acids

N-phenyl-2-furohydroxamic acid (11, )

Key Differences :

- Functional Group : Hydroxamic acids (e.g., compound 11) are potent metal chelators and radical scavengers, while oxalamides lack this chelation capacity.

Biological Activity

N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-phenyloxalamide is a synthetic organic compound notable for its unique structural features, including a furan ring and an oxalamide moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

The molecular formula of N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-phenyloxalamide is , with a molecular weight of 284.30 g/mol. Its structure includes a hydroxyethyl group and a phenyl group, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N'-phenyloxamide |

| Molecular Formula | C15H16N2O4 |

| Molecular Weight | 284.30 g/mol |

| CAS Number | 1226450-85-6 |

The biological activity of N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-phenyloxalamide is believed to involve interactions with specific molecular targets such as enzymes or receptors. The hydroxyethyl group may facilitate hydrogen bonding with active sites, while the furan ring can engage in π-π stacking interactions, enhancing binding affinity and specificity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics.

Case Study: Antimicrobial Efficacy

A comparative study assessed the antimicrobial properties of N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-phenyloxalamide against standard antibiotic controls. The results are summarized in Table 1.

| Bacterial Strain | Inhibition Zone (mm) | Control (Antibiotic) |

|---|---|---|

| Staphylococcus aureus | 15 | 20 (Penicillin) |

| Escherichia coli | 12 | 18 (Ciprofloxacin) |

| Pseudomonas aeruginosa | 10 | 17 (Gentamicin) |

Anticancer Activity

Preliminary studies have also explored the compound's anticancer properties. It has shown promise in inhibiting the proliferation of cancer cell lines, including breast and colon cancer cells.

Case Study: Anticancer Activity

In vitro assays demonstrated that N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-phenyloxalamide reduced cell viability in cancer cell lines significantly compared to untreated controls.

| Cell Line | IC50 (µM) | Control IC50 (µM) |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | 50 (Doxorubicin) |

| HT29 (Colon Cancer) | 30 | 45 (5-Fluorouracil) |

Synthesis and Chemical Reactions

The synthesis of N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-phenyloxalamide typically involves the reaction of 2-hydroxy-2-(5-methylfuran-2-yl)ethylamine with oxalyl chloride followed by aniline addition. This multi-step synthesis allows for the introduction of various functional groups that can be tailored for enhanced biological activity.

Synthetic Route Overview

-

Synthesis of Intermediate : Reaction of 5-methylfurfural with hydroxylamine to form 2-hydroxy-2-(5-methylfuran-2-yl)ethylamine.

-

Formation of Oxalyl Derivative : Intermediate reacts with oxalyl chloride.

-

Final Product Formation : Addition of aniline yields the final product.

Q & A

Basic Research Questions

Q. What are the key synthetic routes and intermediates for preparing N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-phenyloxalamide?

- Methodology : Synthesis typically involves multi-step reactions:

Intermediate preparation : Start with 5-methylfuran-2-yl ethanol, generated via Grignard or organolithium reactions (e.g., reacting 5-methylfuran with ethylene oxide) .

Oxalamide formation : Couple the hydroxyethyl intermediate with phenylamine using oxalyl chloride or activated esters under anhydrous conditions.

Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures >95% purity .

- Key intermediates : 5-methylfuran-2-yl ethanol, N-phenyloxalamic acid chloride.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., hydroxyl proton at δ 4.8–5.2 ppm, furan protons at δ 6.2–7.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H⁺] at m/z 331.12) .

- Infrared (IR) Spectroscopy : Peaks at 1650–1700 cm⁻¹ confirm amide C=O stretching .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and selectivity?

- Flow microreactor technology : Enhances control over exothermic steps (e.g., organolithium reactions) by regulating residence time (2–5 sec) and temperature (−20°C to 0°C), achieving >85% conversion .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., DMAP) to accelerate amide bond formation.

- Solvent optimization : Polar aprotic solvents (e.g., THF, DMF) improve solubility of intermediates .

Q. What computational strategies are used to predict biological targets and structure-activity relationships (SAR)?

- Molecular docking : Simulate interactions with kinases or GPCRs (e.g., neurokinin receptors) using AutoDock Vina. Focus on hydrogen bonding between the oxalamide group and catalytic residues .

- QSAR modeling : Correlate substituent effects (e.g., methylfuran hydrophobicity) with bioactivity using descriptors like logP and polar surface area .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- pH stability : Hydrolytic degradation occurs at pH > 8 (amide bond cleavage). Use buffered solutions (pH 5–7) for biological assays .

- Thermal stability : Decomposes above 150°C. Store at −20°C under inert gas (N₂/Ar) for long-term stability .

Q. How should researchers address contradictions in reported biological activity data?

- Orthogonal assays : Validate conflicting results (e.g., IC₅₀ variations) using SPR (binding affinity) and cell-based assays (functional activity) .

- Structural analogs : Compare with derivatives (e.g., thiophene vs. furan variants) to isolate substituent effects .

Q. What functional groups are critical for modulating reactivity and bioactivity?

- Hydroxyl group : Participates in hydrogen bonding with targets (e.g., enzymes). Acetylation reduces activity by 60% .

- 5-Methylfuran : Enhances lipophilicity (logP ≈ 2.1), improving membrane permeability .

- Oxalamide moiety : Essential for binding via π-π stacking with aromatic residues in active sites .

Methodological Recommendations

- Synthetic Challenges : Prioritize inert conditions for moisture-sensitive intermediates (e.g., oxalyl chloride reactions) .

- Data Validation : Use triplicate runs in bioassays and report SEM to address variability .

- Safety : Handle organolithium reagents with strict temperature control and quenching protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.